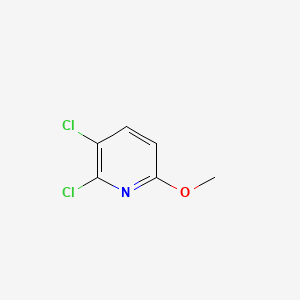

2,3-Dichloro-6-methoxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVPVMZNHMYIDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50232596 | |

| Record name | 2,3-Dichloro-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83732-68-7 | |

| Record name | 2,3-Dichloro-6-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83732-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-6-methoxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083732687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichloro-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloro-6-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dichloro-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-dichloro-6-methoxypyridine, a key heterocyclic building block in medicinal chemistry and materials science. While direct, peer-reviewed synthetic protocols for this specific molecule are not extensively documented, this guide outlines a scientifically robust, proposed synthetic pathway based on established principles of nucleophilic aromatic substitution on polychlorinated pyridines. The synthesis of the precursor, 2,3,6-trichloropyridine, is also detailed. Furthermore, a thorough characterization of the target compound is presented, including predicted spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy) derived from computational models and analysis of analogous structures. This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug development, providing a strong theoretical and practical framework for the preparation and identification of this compound.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, electronic character, and metabolic stability. This, in turn, can profoundly influence its biological activity and therapeutic efficacy. Dichloro-substituted methoxypyridines, in particular, serve as versatile intermediates, offering multiple points for further chemical modification. The presence of chloro- and methoxy- groups provides a rich chemical handle for cross-coupling reactions, nucleophilic substitutions, and other transformations, enabling the construction of complex molecular architectures. This compound, with its specific substitution pattern, presents a unique building block for the exploration of novel chemical space in drug discovery and materials science.

Proposed Synthesis of this compound

The proposed synthesis of this compound is a two-step process, commencing with the synthesis of the key intermediate, 2,3,6-trichloropyridine, followed by a regioselective nucleophilic aromatic substitution with a methoxide source.

Step 1: Synthesis of 2,3,6-Trichloropyridine

Several methods for the synthesis of 2,3,6-trichloropyridine have been reported, primarily starting from either pyridine or 2,6-dichloropyridine. A common and scalable approach involves the direct chlorination of 2,6-dichloropyridine.[1]

Reaction Scheme:

Figure 1: Synthesis of 2,3,6-Trichloropyridine.

Experimental Protocol:

-

To a stirred solution of 2,6-dichloropyridine in a suitable solvent (e.g., carbon tetrachloride or neat), a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) is added.

-

Chlorine gas is then bubbled through the reaction mixture at an elevated temperature.

-

The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

-

The organic layer is separated, washed with a sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford 2,3,6-trichloropyridine.

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst: The use of a Lewis acid like FeCl₃ or AlCl₃ is crucial for activating the pyridine ring towards electrophilic chlorination. It polarizes the Cl-Cl bond, making one of the chlorine atoms more electrophilic.

-

Elevated Temperature: The reaction is typically performed at a higher temperature to increase the reaction rate and overcome the activation energy barrier for the chlorination of the already electron-deficient dichloropyridine ring.

Step 2: Regioselective Methoxylation of 2,3,6-Trichloropyridine

The conversion of 2,3,6-trichloropyridine to this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The regioselectivity of this reaction is governed by the electronic properties of the pyridine ring, where the positions ortho (2 and 6) and para (4) to the nitrogen atom are most activated towards nucleophilic attack. In 2,3,6-trichloropyridine, the chlorine atoms at the 2- and 6-positions are significantly more labile than the one at the 3-position. Due to steric hindrance from the adjacent chlorine at the 3-position, the 6-position is the most likely site for nucleophilic attack.

Reaction Scheme:

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dichloro-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-6-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring two chlorine atoms and a methoxy group on the pyridine ring, offers multiple sites for functionalization, making it an attractive intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the known physicochemical properties of this compound, intended to support its application in research and development, particularly in the fields of medicinal chemistry and materials science. The strategic placement of chloro and methoxy groups can significantly influence the electronic properties, reactivity, and biological activity of target molecules, making a thorough understanding of this intermediate's characteristics essential for its effective utilization.[1]

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[2] It is characterized by the following identifiers and physical constants:

| Property | Value | Source(s) |

| CAS Number | 83732-68-7 | [3] |

| Molecular Formula | C₆H₅Cl₂NO | [3] |

| Molecular Weight | 178.02 g/mol | [4] |

| Appearance | White to off-white crystal | [2] |

| Boiling Point | 219 °C | [2] |

| Density | 1.363 g/cm³ | [2] |

| Flash Point | 86 °C | [2] |

| pKa (Predicted) | -0.37 ± 0.10 | [2] |

| Storage | Under inert atmosphere, 2-8°C | [4] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. The following sections provide predicted and expected spectral characteristics based on the analysis of similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methoxy group protons. The chemical shifts can be estimated based on the electronic effects of the chloro and methoxy substituents. The methoxy group is an electron-donating group, which would shield the ring protons, while the chloro groups are electron-withdrawing, causing a deshielding effect.

-

Expected Chemical Shifts (δ, ppm):

-

Methoxy protons (-OCH₃): ~3.9-4.2 (singlet, 3H)

-

Aromatic protons (Ar-H): ~6.7-7.6 (two doublets, 1H each)

-

¹³C NMR: The carbon NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule.

-

Expected Chemical Shift Ranges (δ, ppm):

-

Methoxy carbon (-OCH₃): ~50-60

-

Aromatic carbons (C-Cl): ~140-155

-

Aromatic carbons (C-H): ~110-140

-

Aromatic carbon (C-O): ~160-170

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C-H, C=C, C=N, and C-O bonds.

-

Expected Absorption Bands (cm⁻¹):

-

~3100-3000: Aromatic C-H stretching.

-

~2950-2850: Aliphatic C-H stretching of the methoxy group.

-

~1600-1450: Aromatic C=C and C=N stretching vibrations.

-

~1250-1000: C-O stretching of the methoxy group.

-

~850-750: C-Cl stretching.

-

Mass Spectrometry

Mass spectrometry data from a patent source indicates the detection of the protonated molecule.

-

Electrospray Ionization (ESI-MS): m/z 178 ([M+H]⁺)[5]

Synthesis

A common synthetic route to this compound involves the diazotization of 2-chloro-3-amino-6-methoxypyridine followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis from 2-chloro-3-amino-6-methoxypyridine

The following protocol is adapted from a patented procedure.[5]

Materials:

-

2-chloro-3-amino-6-methoxypyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

5N Sodium Hydroxide (NaOH) solution

-

Distilled Water

-

Ethyl Acetate

-

Heptane

Procedure:

-

In a conical flask, dissolve or suspend 2-chloro-3-amino-6-methoxypyridine (1 equivalent) in concentrated hydrochloric acid.

-

Cool the mixture to -5 °C with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (5 equivalents) dropwise over 10 minutes, maintaining the temperature at -5 °C.

-

Continue stirring the reaction mixture for an additional 10 minutes at -5 °C.

-

Add copper(I) chloride (10 equivalents) in portions over 5 minutes.

-

Stir the reaction mixture at -5 °C for 20 minutes.

-

Remove the cooling bath and allow the mixture to stir at room temperature for 3 hours.

-

Upon completion of the reaction, dilute the mixture with distilled water.

-

Adjust the pH to 10-11 with a 5N aqueous sodium hydroxide solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and heptane (1:9 v/v) as the eluent to obtain this compound as a light yellow oil.

Sources

2,3-Dichloro-6-methoxypyridine spectroscopic data analysis (NMR, IR, MS)

A Guide to the Spectroscopic Analysis of 2,3-Dichloro-6-methoxypyridine

Abstract

This technical guide offers an in-depth analysis of the core spectroscopic techniques used for the structural elucidation and characterization of this compound (CAS No: 83732-68-7).[1] As a substituted pyridine, this compound and its analogues are significant building blocks in the development of pharmaceutical and agrochemical agents.[2][3] Unambiguous structural confirmation is paramount for regulatory approval, process control, and mechanistic studies. This document provides a detailed examination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data. It is intended for researchers, analytical scientists, and professionals in drug development, offering both foundational principles and practical, field-proven insights into data acquisition and interpretation.

Mass Spectrometry (MS): Unveiling the Isotopic Signature

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For halogenated molecules like this compound, the technique's true power lies in its ability to reveal characteristic isotopic patterns, which serve as a definitive confirmation of the presence and number of halogen atoms.

The Causality Behind MS Experimental Choices

Electron Ionization (EI) is the chosen method for this analysis due to its robustness and the extensive fragmentation it produces. While "softer" ionization techniques can be used to preserve the molecular ion, the high energy of EI (~70 eV) provides a reproducible fragmentation pattern that acts as a structural fingerprint, which is invaluable for database matching and confirmation.[4] The fragmentation data allows us to piece together the molecule's structure by analyzing the loss of neutral fragments from the parent ion.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) equipped with an EI source.

-

GC Conditions:

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 300.

-

Acquisition Mode: Full scan.

-

Data Analysis and Interpretation

The mass spectrum of this compound is defined by a unique isotopic cluster for the molecular ion, a direct consequence of the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%, or a ~3:1 ratio).[5][6]

-

Molecular Ion (M⁺) Cluster: A molecule containing two chlorine atoms will exhibit three peaks in the molecular ion region:

-

M⁺: Contains two ³⁵Cl isotopes. This corresponds to the monoisotopic mass.

-

[M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl isotope.

-

[M+4]⁺: Contains two ³⁷Cl isotopes. The theoretical intensity ratio of these peaks is approximately 9:6:1 , providing unequivocal evidence for the presence of two chlorine atoms.[5][7]

-

-

Fragmentation Pathways: The primary fragmentation patterns arise from the cleavage of the weakest bonds, leading to the formation of stable cations. Key expected fragments are detailed in the table below.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (for ³⁵Cl) | Predicted Ion Structure | Comments |

| 177 / 179 / 181 | [C₆H₅Cl₂NO]⁺ | Molecular ion cluster. The base peak corresponding to the molecule with two ³⁵Cl atoms is at m/z 177. The relative intensity ratio should be ~9:6:1. |

| 162 / 164 / 166 | [C₅H₂Cl₂NO]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group. Isotopic pattern for two Cl atoms will be present. |

| 142 / 144 | [C₅H₂ClNO]⁺ | Loss of a chlorine radical (•Cl). Isotopic pattern for one Cl atom (~3:1 ratio) will be observed. |

| 113 / 115 | [C₄H₂Cl]⁺ | A common fragment resulting from ring cleavage and loss of CO and HCN, retaining one Cl atom. |

Diagram 1: MS Analysis Workflow

Caption: Workflow for MS analysis of this compound.

Infrared (IR) Spectroscopy: Mapping Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The Rationale for Attenuated Total Reflectance (ATR)

While traditional KBr pellet methods are effective, the Attenuated Total Reflectance (ATR) technique is preferred for its speed, ease of use, and minimal sample preparation. It eliminates the need for grinding and pressing pellets, reducing the risk of sample contamination or degradation from atmospheric moisture. The resulting spectrum is comparable to a transmission spectrum and provides clear, reproducible data on the vibrational modes of the sample.

Experimental Protocol: FTIR-ATR

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR crystal.

-

Background Collection: Before analyzing the sample, acquire a background spectrum of the clean, empty ATR crystal. This step is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (1-2 mg) of the crystalline this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans in the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Data Analysis and Interpretation

The IR spectrum provides a detailed fingerprint of the molecule. For this compound, the key absorptions correspond to the aromatic pyridine ring, the methoxy group, and the carbon-chlorine bonds.

-

Aromatic Region: The C-H stretching vibrations of the pyridine ring are expected just above 3000 cm⁻¹.[8] The characteristic C=C and C=N bond stretching vibrations of the aromatic ring will appear as a series of sharp bands between 1600 and 1400 cm⁻¹.[9]

-

Aliphatic Region: The C-H stretching of the methoxy (-OCH₃) group will produce bands just below 3000 cm⁻¹.

-

Ether Linkage: Aryl alkyl ethers show a strong, characteristic asymmetric C-O-C stretching band between 1300-1200 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[10][11][12] These are often the most intense peaks in the fingerprint region.

-

Halogen Bonds: The C-Cl stretching vibrations are found in the lower frequency fingerprint region, typically between 800 and 600 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3100–3000 | C-H Stretch | Aromatic (Pyridine Ring) | Medium to Weak |

| 2980–2850 | C-H Stretch | Aliphatic (-OCH₃) | Medium |

| 1580–1450 | C=C & C=N Stretch | Aromatic (Pyridine Ring) | Strong to Medium |

| 1300–1200 | Asymmetric C-O-C Stretch | Aryl Alkyl Ether | Strong |

| 1050–1010 | Symmetric C-O-C Stretch | Aryl Alkyl Ether | Strong |

| 800–600 | C-Cl Stretch | Aryl Halide | Medium to Strong |

Diagram 2: Functional Groups and IR Regions

Caption: Correlation of molecular functional groups to their IR absorption regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide complementary data that, when analyzed together, allow for the unambiguous assignment of every atom in the structure.

The Logic of Solvent Selection and Referencing

Deuterated chloroform (CDCl₃) is the solvent of choice for this compound due to its excellent dissolving power for a wide range of organic compounds and its relatively simple residual solvent peak. All chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm, which provides a universally accepted standard for comparing spectra.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5–10 mg of this compound and dissolve it in approximately 0.6–0.7 mL of CDCl₃ containing 0.03% TMS. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 25°C.

-

Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Typically, 8-16 scans are sufficient for a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance of the ¹³C isotope.

-

¹H NMR Data Analysis

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two distinct aromatic protons and the three equivalent methoxy protons.

-

Methoxy Protons (-OCH₃): This group will appear as a sharp singlet (no adjacent protons to couple with) integrating to 3 protons. Its position is influenced by the electronegative oxygen, typically appearing around δ 3.9–4.1 ppm.[13]

-

Aromatic Protons (H-4 and H-5): These two protons are on adjacent carbons and will split each other, creating a doublet of doublets (an AX system).

-

H-5: This proton is ortho to the electron-donating methoxy group, which shields it, shifting it upfield. It will appear as a doublet.

-

H-4: This proton is ortho to an electron-withdrawing chlorine atom, which deshields it, shifting it downfield relative to H-5. It will also appear as a doublet.

-

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -OCH₃ | ~4.0 | Singlet (s) | 3H | N/A |

| H-4 | ~7.3 | Doublet (d) | 1H | ~8-9 |

| H-5 | ~6.8 | Doublet (d) | 1H | ~8-9 |

¹³C NMR Data Analysis

The proton-decoupled ¹³C NMR spectrum will show six distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the electronic environment.

-

C-6: Attached to the highly electronegative oxygen of the methoxy group, this carbon is significantly deshielded and will appear furthest downfield.

-

C-2 & C-3: These carbons are directly bonded to chlorine atoms, which also cause a downfield shift, though typically less pronounced than an ether oxygen.

-

C-4 & C-5: These are standard aromatic carbons bonded to hydrogen. Their shifts will be in the typical aromatic region.

-

-OCH₃: The methoxy carbon appears in the aliphatic region but is shifted downfield by the attached oxygen.

Table 4: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-6 | ~163 |

| C-2 | ~148 |

| C-4 | ~140 |

| C-5 | ~115 |

| C-3 | ~112 |

| -OCH₃ | ~54 |

Diagram 3: NMR Structural Assignment Map

Caption: Correlation of the molecular structure with predicted ¹H and ¹³C NMR chemical shifts.

Conclusion: A Synergistic Approach to Structural Verification

The structural elucidation of this compound is achieved through a synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.

-

MS confirms the molecular weight and, crucially, the presence of two chlorine atoms through its unmistakable 9:6:1 isotopic pattern.

-

IR spectroscopy validates the presence of key functional groups: the aromatic pyridine ring, the aryl alkyl ether linkage, and the carbon-chlorine bonds.

-

NMR spectroscopy provides the definitive structural map, allowing for the precise assignment of each hydrogen and carbon atom, confirming the substitution pattern and overall connectivity.

Together, these techniques form a self-validating system that provides irrefutable evidence for the structure and purity of this compound, a standard that is essential for its application in research and development.

References

- Elkchemist. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry.

- University of Regensburg. (n.d.). Interpretation of mass spectra.

-

Clark, J. (n.d.). MASS SPECTRA - THE M+2 PEAK. Chemguide. Available at: [Link]

-

Compound Interest. (2015). Mass spectrometry and a guide to interpreting mass spectra. Available at: [Link]

-

Wikipedia. (n.d.). Mass spectral interpretation. Available at: [Link]

-

Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Available at: [Link]

- Supporting Information for Aerobic C-N Bond Activation. (n.d.). General information.

-

Li, Y., et al. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. MDPI. Available at: [Link]

-

Química Orgánica. (n.d.). IR spectrum: Ethers. Available at: [Link]

-

Wang, Y., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. Available at: [Link]

-

Wang, Y., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

-

Giffin, M. J., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. Available at: [Link]

-

Smith, B. C. (2021). Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition – OpenStax adaptation. Available at: [Link]

-

Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Common NMR Solvents - Reference Data. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C6H5Cl2NO). Available at: [Link]

-

Hans Reich's Collection. (n.d.). NMR Spectroscopy :: NMR Solvents. Organic Chemistry Data. Available at: [Link]

-

Charles University. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

SpectraBase. (n.d.). 2,6-Dimethoxypyridine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

Sources

- 1. This compound CAS#: 83732-68-7 [m.chemicalbook.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uni-saarland.de [uni-saarland.de]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. compoundchem.com [compoundchem.com]

- 7. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues [mdpi.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. IR spectrum: Ethers [quimicaorganica.org]

- 12. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to 2,3-Dichloro-6-methoxypyridine: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2,3-dichloro-6-methoxypyridine, a halogenated pyridine derivative of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique structural features and reactivity profile make it a valuable scaffold for the synthesis of diverse molecular entities with potential therapeutic applications. This document will delve into its chemical identity, synthesis, reactivity, and role as a strategic intermediate in medicinal chemistry, supported by experimental protocols and data.

Core Identity and Physicochemical Properties

This compound is a substituted pyridine ring system featuring two chlorine atoms at the 2 and 3 positions and a methoxy group at the 6 position. This arrangement of electron-withdrawing and electron-donating groups imparts a distinct chemical character to the molecule, influencing its reactivity and suitability as a precursor in complex organic syntheses.

Molecular Structure:

Key Identifiers and Properties:

| Property | Value | Source |

| CAS Number | 83732-68-7 | [1][2][3] |

| Molecular Formula | C₆H₅Cl₂NO | [1][2] |

| Molecular Weight | 178.02 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Appearance | White to off-white crystalline solid | [4] |

| Boiling Point | 219 °C | [4] |

| Flash Point | 86 °C | [4] |

| Density | 1.363 g/cm³ | [4] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [4] |

Strategic Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, often commencing from more readily available pyridine precursors. The strategic introduction of the chloro and methoxy functionalities is key to obtaining the desired isomer. A common and logical synthetic route involves the diazotization of an amino-substituted precursor followed by a Sandmeyer-type reaction.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies 2-chloro-6-methoxypyridin-3-amine as a key immediate precursor. The amino group can be readily converted to a chloro group via a Sandmeyer reaction. This precursor, in turn, can be derived from a nitropyridine intermediate.

Caption: Retrosynthetic pathway for this compound.

Experimental Protocol: Synthesis from 2-chloro-6-methoxypyridin-3-amine

This protocol details the conversion of 2-chloro-6-methoxypyridin-3-amine to this compound via a Sandmeyer reaction. This method is chosen for its reliability and relatively high yield for this type of transformation.

Materials:

-

2-chloro-6-methoxypyridin-3-amine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

5N Aqueous Sodium Hydroxide (NaOH)

-

Diethyl Ether (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Distilled Water

-

Ethyl Acetate

-

Heptane

Procedure:

-

Diazotization: In a conical flask, dissolve or suspend 2-chloro-6-methoxypyridin-3-amine (1.0 eq) in concentrated hydrochloric acid. Cool the mixture to -5 °C using an ice-salt bath with continuous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (5.0 eq) dropwise over 10 minutes, ensuring the temperature remains below 0 °C.

-

Stir the resulting diazonium salt solution for an additional 10 minutes at -5 °C.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (10.0 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, continue stirring the reaction mixture at -5 °C for 20 minutes.

-

Remove the cooling bath and allow the mixture to warm to room temperature, continuing to stir for 3 hours.

-

Work-up and Purification: Dilute the reaction mixture with distilled water.

-

Carefully adjust the pH to 10-11 with a 5N aqueous sodium hydroxide solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate:heptane (1:9, v/v) to yield this compound as a light yellow oil (yield: ~41%).[4]

Characterization: The final product should be characterized by mass spectrometry to confirm the molecular weight (m/z: 178 [M+H]⁺).[4] Further analysis by ¹H NMR and ¹³C NMR is recommended to confirm the structure.

Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by the electronic properties of the pyridine ring, which is rendered electron-deficient by the nitrogen heteroatom and the two chlorine substituents. This electron deficiency makes the ring susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the pyridine ring are susceptible to displacement by nucleophiles. The position of substitution will depend on the reaction conditions and the nature of the nucleophile. Generally, the chlorine at the 2-position is more activated towards nucleophilic attack due to its proximity to the ring nitrogen. The methoxy group at the 6-position is a moderate activating group for nucleophilic substitution at the adjacent positions.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituents serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for introducing carbon-carbon and carbon-nitrogen bonds, allowing for the construction of complex molecular architectures. The differential reactivity of the two chlorine atoms may allow for selective, stepwise functionalization under carefully controlled conditions.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Development

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[5] this compound serves as a versatile starting material for the synthesis of novel compounds with a wide range of biological activities.

A Scaffold for Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif. The ability to functionalize this compound at two distinct positions allows for the systematic exploration of the chemical space around the core, a crucial aspect of structure-activity relationship (SAR) studies. By introducing various substituents through cross-coupling and SNAr reactions, libraries of compounds can be generated and screened for inhibitory activity against a panel of kinases.

Building Block for Novel Heterocyclic Systems

The reactivity of the chloro groups allows for their use in cyclization reactions to form fused heterocyclic systems. These more complex ring systems are often sought after in drug discovery for their conformational rigidity and ability to present functional groups in a well-defined three-dimensional arrangement, leading to enhanced potency and selectivity for their biological targets.

Precursor for Bioactive Molecules

While direct incorporation of the this compound moiety into final drug candidates is less common, its role as a key intermediate is significant. For instance, related methoxypyridine derivatives have been explored as gamma-secretase modulators for the potential treatment of Alzheimer's disease.[6] The synthetic versatility of this compound allows for the efficient construction of the core structures of such complex molecules.

Safety and Handling

As with all chlorinated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Store in a well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its well-defined structure, coupled with the predictable reactivity of its functional groups, provides medicinal chemists with a powerful tool for the construction of novel and complex molecules. A thorough understanding of its synthesis, reactivity, and potential applications is essential for leveraging this compound to its full potential in the development of new therapeutic agents.

References

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. This compound CAS#: 83732-68-7 [m.chemicalbook.com]

- 5. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Workhorse: A Technical Guide to the Reactivity and Electronic Properties of 2,3-Dichloro-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate landscape of modern synthetic chemistry, particularly within the realm of pharmaceutical and materials science, certain molecular scaffolds emerge as unsung heroes. 2,3-Dichloro-6-methoxypyridine is one such entity. While not always in the spotlight, its unique substitution pattern offers a nuanced platform for a variety of chemical transformations, making it a valuable building block for the construction of complex molecular architectures. This guide provides an in-depth exploration of the reactivity and electronic properties of this compound, offering predictive insights based on established principles of heterocyclic chemistry and computational analysis. Our aim is to equip researchers with the foundational knowledge to effectively harness the synthetic potential of this versatile reagent.

Molecular Architecture and Electronic Landscape

The structure of this compound, with its pyridine core bearing two vicinal chloro substituents and a methoxy group at the 6-position, presents a fascinating interplay of electronic effects. The electron-withdrawing nature of the pyridine nitrogen, coupled with the inductive effects of the two chlorine atoms, creates an electron-deficient aromatic system.[1] This is partially counterbalanced by the electron-donating resonance effect of the methoxy group at the C6 position.

This electronic tug-of-war is central to understanding the molecule's reactivity. The pyridine nitrogen significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the ring susceptible to nucleophilic attack.[2] Computational studies on substituted pyridines have shown that electron-withdrawing groups further lower the LUMO energy, enhancing this effect.[3] Conversely, electron-donating groups, like the methoxy substituent, raise the HOMO (Highest Occupied Molecular Orbital) energy, which can influence its participation in certain reactions.[4]

The precise distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO) are critical in determining the regioselectivity of its reactions. While specific experimental data for this compound is not abundant in the literature, we can draw strong inferences from related systems.

Predicted Electronic Properties

Based on density functional theory (DFT) calculations performed on analogous substituted pyridines, we can predict the following electronic characteristics for this compound:[3][5][6]

| Property | Predicted Characteristic | Rationale |

| HOMO Energy | Moderately low | The electron-donating methoxy group will raise the HOMO energy relative to 2,3-dichloropyridine, but the overall electron-deficient nature of the ring will keep it at a moderate level. |

| LUMO Energy | Low | The combined electron-withdrawing effects of the pyridine nitrogen and the two chloro substituents will result in a low-lying LUMO, rendering the molecule susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Relatively small | The opposing electronic effects of the substituents are likely to result in a smaller HOMO-LUMO gap compared to simpler pyridines, which can correlate with higher reactivity.[7] |

| Dipole Moment | Significant | The asymmetric substitution pattern will lead to a notable molecular dipole moment, influencing its solubility and intermolecular interactions. |

The Duality of Reactivity: Navigating Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

The synthetic utility of this compound is primarily defined by the differential reactivity of its two chlorine atoms in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Chlorines

Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry.[1] The inherent electronic properties of the pyridine ring dictate that the positions ortho (C2, C6) and para (C4) to the nitrogen are most activated towards nucleophilic attack. This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[8][9]

For this compound, the C2 and C6 positions are electronically activated. However, the presence of the methoxy group at C6 introduces a steric and electronic bias. While the methoxy group is electron-donating by resonance, its inductive effect is electron-withdrawing. The chlorine at the C2 position is expected to be the most reactive site for SNAr.

Causality behind the Selectivity:

-

Electronic Activation: The C2 position is directly adjacent to the electron-withdrawing pyridine nitrogen, which strongly stabilizes the anionic intermediate formed upon nucleophilic attack.[1]

-

Steric Hindrance: The methoxy group at the C6 position, while also electronically activating the adjacent carbon, presents a greater steric impediment to an incoming nucleophile compared to the hydrogen atom at the C5 position.

-

Leaving Group Ability: Both chlorine atoms are good leaving groups.

Therefore, it is predicted that nucleophilic aromatic substitution reactions will proceed with high regioselectivity at the C2 position.

Caption: Predicted regioselectivity in the SNAr of this compound.

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol is a generalized procedure based on established methods for similar substrates and should be optimized for specific cases.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired amine nucleophile (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a polar aprotic solvent such as DMF, DMAc, or NMP (sufficient to dissolve the reactants).

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions: A Ligand-Controlled Dance

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[10] In the context of dihalopyridines, the regioselectivity of these reactions is often dictated by the choice of ligand and reaction conditions, which can override the inherent electronic preferences of the substrate.[11]

For this compound, the oxidative addition of the palladium(0) catalyst to the C-Cl bond is the initial and often rate-determining step. Generally, positions adjacent to the pyridine nitrogen (C2 and C6) are more susceptible to oxidative addition.[10] However, the steric bulk of the ligand on the palladium catalyst can play a decisive role in determining which C-Cl bond reacts.

-

With Less Bulky Ligands (e.g., PPh₃): It is plausible that oxidative addition will preferentially occur at the more electronically activated and less sterically hindered C2 position.

-

With Bulky Ligands (e.g., Buchwald-type biaryl phosphines or N-heterocyclic carbenes): The steric hindrance at the C2 position (due to the adjacent chloro group) and the C6 position (due to the methoxy group) could lead to a more complex selectivity profile. It is possible that under certain conditions, coupling at the C3 position could be favored, although this is less common for pyridyl chlorides.

Caption: General workflows for palladium-catalyzed cross-coupling reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and requires optimization for specific substrates and desired regioselectivity.

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a suitable palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃, 4-10 mol%). Add a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-110 °C. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Applications in Drug Discovery and Development

The substituted pyridine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[12] The ability to selectively functionalize this compound at its different positions makes it a valuable starting material for the synthesis of compound libraries for drug discovery programs. The introduction of diverse substituents via SNAr and cross-coupling reactions allows for the fine-tuning of physicochemical properties and biological activity.

For instance, the 2-amino-3-chloro-6-methoxypyridine core, readily accessible through SNAr, can serve as a precursor for more complex heterocyclic systems. The remaining chlorine at the C3 position can be a handle for further diversification.

Conclusion and Future Outlook

This compound represents a synthetically versatile, yet underexplored, building block. While direct experimental data on its reactivity is limited, a thorough understanding of the fundamental principles of heterocyclic chemistry allows for robust predictions of its behavior in key chemical transformations. The differential reactivity of the C2 and C3 chlorine atoms, tunable through the choice of reaction conditions and catalyst systems, offers a powerful platform for the synthesis of a wide array of functionalized pyridines.

Future research in this area should focus on the systematic experimental validation of the predicted reactivity and regioselectivity of this compound. The development of highly selective protocols for both SNAr and cross-coupling reactions at each of the chloro-substituted positions would significantly enhance its utility in synthetic and medicinal chemistry. As the demand for novel and complex molecular architectures continues to grow, the strategic application of such versatile building blocks will be paramount to the advancement of drug discovery and materials science.

References

- BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine.

- National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.

- QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- BenchChem. (2025).

- PubMed. (2005). Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. Spectrochim Acta A Mol Biomol Spectrosc. 65(1):147-54.

- BenchChem. (2025). An In-depth Technical Guide to the Core Reactions of 2,3-Dichloropyridine.

- BenchChem. (2025).

- BenchChem. (2025).

- Royal Society of Chemistry. (n.d.).

- Guidechem. (n.d.). 2,3-Dichloropyridine 2402-77-9 wiki.

- BenchChem. (2025). A Comparative Guide to the Computational Analysis of Electronic Properties in Substituted Pyyridine 1-Oxides.

- ResearchGate. (n.d.).

- BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.

- ResearchGate. (n.d.). Synthesis of 2,3,6‐trisubstituted pyridines.

- ResearchGate. (n.d.). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing....

- ResearchGate. (2025).

- ResearchGate. (2025).

- BenchChem. (2025). An In-depth Technical Guide to 2,3-Dichloropyridine: Chemical Properties and Structure.

- Scribd. (n.d.). Computational and Theoretical Chemistry: A. Ebrahimi, S.M. Habibi-Khorasani, M. Jahantab | PDF | Acid Dissociation Constant | Applied And Interdisciplinary Physics.

- ACS Publications. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). Synthesis of 2,3,6‐trisubstituted pyridines 50 via MCR.

- Organic Chemistry Portal. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines.

- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.

- BenchChem. (2025). A Comparative Performance Analysis of 2,6-Dichloropyridine in Key Cross-Coupling Reactions.

- SemOpenAlex. (2014). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory.

- Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (n.d.). MOLECULAR GEOMETRY OF HOMO-LUMO AND DFT CALCULATIONS OF 3-(2-METHYLPHENYLAMINOTHIAZOL-5-OYL) PYRIDINE.

- PubMed. (2009). Diastereoselective synthesis of 2,3,6-trisubstituted piperidines.

- Enamine Ltd. (n.d.). The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research.

- Stack Exchange. (2018).

- ACS Publications. (2025). Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials.

- ECHEMI. (n.d.).

- National Institutes of Health. (n.d.).

- American Chemical Society. (2025). Leveraging Intramolecular π-Stacking in Ru(II)

- ChemRxiv. (2024).

- Scirp.org. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42.

- YouTube. (2023).

- Trends in Sciences. (2022). Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of.

- ChemicalBook. (n.d.). 2,3-Dichloropyridine | 2402-77-9.

- Journal of the American Chemical Society. (2014).

- National Institutes of Health. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.

- ResearchGate. (2023). The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research.

- Royal Society of Chemistry. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for (2R)-2-(3,4-Dichlorophenyl)oxirane in Medicinal Chemistry.

- CABI Digital Library. (n.d.).

- PubMed. (n.d.). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. metaphactory [semopenalex.org]

- 4. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. echemi.com [echemi.com]

- 10. benchchem.com [benchchem.com]

- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Degradation Pathways of 2,3-Dichloro-6-methoxypyridine

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and potential degradation pathways of 2,3-dichloro-6-methoxypyridine, a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the molecule's susceptibility to hydrolytic, oxidative, photolytic, and thermal stress. By synthesizing data from related halogenated and methoxy-substituted pyridines, this guide proposes likely degradation mechanisms and outlines robust experimental protocols for forced degradation studies. The ultimate goal is to equip scientists with the foundational knowledge required to develop stable formulations and accurate, stability-indicating analytical methods.

Introduction: The Chemical Landscape of this compound

This compound is a substituted pyridine derivative featuring two chlorine atoms and a methoxy group attached to the aromatic ring. The electronic properties and positions of these substituents dictate the molecule's reactivity and, consequently, its stability profile. The electron-withdrawing nature of the chlorine atoms and the pyridine ring nitrogen makes the ring susceptible to nucleophilic attack, while the electron-donating methoxy group can influence the regioselectivity of such reactions and is itself a potential site for oxidative degradation.

Understanding the inherent stability of this compound is paramount during drug development and for ensuring the quality and safety of active pharmaceutical ingredients (APIs) and their formulations. Forced degradation studies, or stress testing, are a critical component of this process, providing insights into the likely degradation products that may form under various environmental conditions.[1][2] These studies are essential for the development and validation of stability-indicating analytical methods, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3]

This guide will delve into the probable degradation pathways of this compound under different stress conditions and provide detailed experimental workflows to investigate its stability.

Predicted Degradation Pathways

Based on the chemical structure of this compound and literature on related compounds, several degradation pathways can be anticipated.

Hydrolytic Degradation

The presence of chlorine atoms on the electron-deficient pyridine ring suggests a susceptibility to nucleophilic aromatic substitution (SNAr) by water or hydroxide ions, leading to hydrolysis. The rate of hydrolysis is expected to be pH-dependent, with faster degradation anticipated under basic conditions.

-

Under Basic Conditions: The primary degradation pathway is likely the displacement of one or both chlorine atoms by a hydroxide ion to form chlorohydroxymethoxypyridines or a dihydroxymethoxypyridine. The position of substitution will be influenced by the electronic effects of the methoxy group and the other chlorine atom.

-

Under Acidic Conditions: While generally less reactive towards hydrolysis under acidic conditions compared to basic conditions, protonation of the pyridine nitrogen could further activate the ring towards nucleophilic attack by water, albeit at a slower rate.

It has been observed that the zwitterionic character of pyridone structures can enhance the rate of hydrolysis of α-chloro-substituted pyridones.[1] Although this compound is not a pyridone, the principle of enhanced reactivity due to electronic factors is relevant.

Oxidative Degradation

Oxidative conditions can lead to several degradation products. The methoxy group and the pyridine ring itself are potential targets for oxidation.

-

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide.

-

Oxidative Dearomatization: The methoxy group can promote oxidative dearomatization of the pyridine ring, potentially leading to the formation of diols or epoxides.[2]

-

O-Demethylation: The methoxy group could undergo O-demethylation to yield a hydroxypyridine derivative.

Photodegradation

Chlorinated aromatic compounds are often susceptible to photodegradation. The primary mechanism is likely the homolytic cleavage of the carbon-chlorine bond upon absorption of UV radiation.

-

Dechlorination: Photolytic cleavage of the C-Cl bond would generate a pyridinyl radical and a chlorine radical. The pyridinyl radical could then abstract a hydrogen atom from the solvent or another molecule to form a monochlorinated or fully dechlorinated methoxypyridine.

-

Ring Opening and Rearrangement: More extensive irradiation could lead to ring opening and the formation of various smaller, aliphatic fragments. Studies on 2-chloropyridine have shown the formation of multiple intermediates, some of which exhibit genotoxicity.[4]

Thermal Degradation

At elevated temperatures, thermal decomposition can occur. The likely pathway involves the cleavage of the weakest bonds in the molecule. For halogenated organic compounds, the carbon-halogen bond is often susceptible to thermal cleavage.[5] However, significant degradation is typically observed only at very high temperatures.

Experimental Protocols for Forced Degradation Studies

To systematically investigate the stability of this compound, a series of forced degradation studies should be conducted. The goal is to achieve 5-20% degradation to ensure the formation of relevant degradation products without complete destruction of the parent molecule.[6]

General Experimental Setup

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: For each condition, a separate sample is prepared. A control sample, protected from stress, should be analyzed concurrently.

-

Analytical Method: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), is required to separate and quantify the parent compound and its degradation products.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool.[8]

Hydrolytic Degradation Protocol

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

-

Heat the solution at 80°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

-

Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

-

Keep the solution at room temperature for 24 hours.

-

Neutralize with an equivalent amount of 0.1 M HCl.

-

Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of purified water.

-

Heat the solution at 80°C for 24 hours.

-

Cool to room temperature, dilute with the mobile phase if necessary, and analyze by HPLC.

-

Note: The strength of the acid/base and the temperature can be adjusted to achieve the target degradation level.[1]

Oxidative Degradation Protocol

-

To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide solution.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

Photodegradation Protocol

-

Place a solution of this compound (in a suitable solvent like methanol or water) in a transparent container.

-

Expose the solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2]

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

Analyze both the exposed and control samples by HPLC at appropriate time intervals.

Thermal Degradation Protocol

-

Place a solid sample of this compound in a controlled temperature oven.

-

Expose the sample to a temperature significantly higher than that used for accelerated stability studies (e.g., 105°C) for a specified period.

-

At the end of the exposure period, dissolve the sample in a suitable solvent, dilute to a known concentration, and analyze by HPLC.

Visualization of Degradation Pathways and Workflows

Proposed Degradation Pathways

Caption: Proposed degradation pathways for this compound.

Forced Degradation Experimental Workflow

Caption: Experimental workflow for forced degradation studies.

Data Presentation and Interpretation

All quantitative data from the forced degradation studies should be summarized in a clear and concise table. This allows for easy comparison of the stability of this compound under different stress conditions.

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | Reagent/Parameters | Duration | % Assay of Parent | % Degradation | No. of Degradants |

| Control | - | 24 h | 100 | 0 | 0 |

| Acid Hydrolysis | 0.1 M HCl | 24 h | [Data] | [Data] | [Data] |

| Base Hydrolysis | 0.1 M NaOH | 24 h | [Data] | [Data] | [Data] |

| Neutral Hydrolysis | Water | 24 h | [Data] | [Data] | [Data] |

| Oxidative | 3% H₂O₂ | 24 h | [Data] | [Data] | [Data] |

| Photolytic | ICH Q1B | - | [Data] | [Data] | [Data] |

| Thermal (Solid) | 105°C | 48 h | [Data] | [Data] | [Data] |

[Data]: To be filled with experimental results.

The identification of degradation products is a critical step. Mass spectrometry (MS) is an invaluable tool for this purpose. The presence of chlorine atoms in the parent molecule and its degradation products will result in a characteristic isotopic pattern in the mass spectrum, with M+2 peaks corresponding to the presence of the 37Cl isotope.[9] This isotopic signature can aid in the confirmation of chlorinated degradants.

Conclusion and Future Directions

This technical guide provides a framework for understanding and investigating the stability of this compound. The proposed degradation pathways, based on the established reactivity of related chemical structures, serve as a starting point for a comprehensive stability assessment. The detailed experimental protocols for forced degradation studies will enable researchers to generate crucial data for the development of stable formulations and robust, stability-indicating analytical methods.

Future work should focus on the isolation and structural elucidation of the major degradation products using techniques such as preparative HPLC, followed by NMR spectroscopy and high-resolution mass spectrometry. This will provide definitive confirmation of the proposed degradation pathways and contribute to a more complete understanding of the stability profile of this important chemical intermediate.

References

-

Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 1(1), 1-5. Retrieved from [Link]

-

Kinetics of Hydrolysis for 2-Chloropyridine in Supercritical Water. (n.d.). Retrieved from [Link]

-

Ganjali, M. R., et al. (2005). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Letters in Organic Chemistry, 2(3), 211-213. Retrieved from [Link]

-

Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. (2017). Journal of Hazardous Materials, 321, 753-763. Retrieved from [Link]

-

Thermal Decomposition Studies of Halogenated Organic Compounds. (1997). Combustion Science and Technology, 125(1-6), 169-194. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2020). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

-

Oxidative Dearomatization of Pyridines. (2022). Angewandte Chemie International Edition, 61(15), e202116031. Retrieved from [Link]

-

TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry? Retrieved from [Link]

-

A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023). Open Access Library Journal, 10(6), 1-18. Retrieved from [Link]

-

ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

Sources

- 1. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]

- 6. ijmr.net.in [ijmr.net.in]

- 7. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. tutorchase.com [tutorchase.com]

Solubility of 2,3-Dichloro-6-methoxypyridine in Common Organic Solvents: A Technical and Predictive Guide

This in-depth technical guide provides a comprehensive analysis of the solubility of 2,3-dichloro-6-methoxypyridine, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive empirical solubility data for this specific compound, this guide leverages a predictive approach grounded in the established principles of physical organic chemistry. By analyzing the solubility of the structurally analogous compound, 2,3-dichloropyridine, we can project the solubility characteristics of this compound. Furthermore, this document furnishes detailed, field-proven experimental protocols for researchers to validate these predictions and quantify solubility in their own laboratory settings.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is foundational to predicting its behavior in various solvents.

| Property | Value | Source |

| CAS Number | 83732-68-7 | [1] |

| Molecular Formula | C₆H₅Cl₂NO | [1] |

| Molecular Weight | 178.02 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Boiling Point | 219 °C | [2] |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [2][3] |

The presence of two chlorine atoms and a methoxy group on the pyridine ring imparts a moderate polarity to the molecule. The nitrogen atom and the oxygen of the methoxy group can act as hydrogen bond acceptors.

The Principle of "Like Dissolves Like": A Predictive Framework

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. The polarity of both the solute and the solvent is a key determinant of these forces.

To predict the solubility of this compound, we will use the experimentally determined solubility of 2,3-dichloropyridine as a baseline. The addition of a methoxy group (–OCH₃) to the 6-position of the pyridine ring is expected to influence its solubility in the following ways:

-

Increased Polarity: The methoxy group is more polar than a hydrogen atom, which should slightly increase the overall polarity of the molecule.

-

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially increasing solubility in protic solvents like alcohols.

-

Steric Hindrance: The methoxy group may introduce some steric hindrance, which could slightly counteract the positive effects of increased polarity and hydrogen bonding.

Predicted Solubility Profile of this compound

The following table presents the known solubility of 2,3-dichloropyridine in various organic solvents. This data serves as a strong foundation for predicting the solubility of its methoxy derivative.[4][5]

| Solvent | Polarity Index | Solvent Type | Predicted Solubility of this compound | Rationale for Prediction |

| n-Hexane | 0.1 | Nonpolar | Low | Nonpolar solvent, poor match for the polar solute. |

| Toluene | 2.4 | Nonpolar (Aromatic) | Moderate | The aromatic nature of toluene may allow for some interaction with the pyridine ring. |

| Diethyl Ether | 2.8 | Polar Aprotic | Moderate to High | The ether can act as a hydrogen bond acceptor, and its polarity is a reasonable match. |

| Dichloromethane | 3.1 | Polar Aprotic | High | Good polarity match. |

| Ethyl Acetate | 4.4 | Polar Aprotic | High | Good polarity match and hydrogen bond accepting capability. |

| Acetone | 5.1 | Polar Aprotic | High | Good polarity match and hydrogen bond accepting capability. |

| 1,4-Dioxane | 4.8 | Polar Aprotic | Very High | Excellent polarity match and two hydrogen bond accepting sites. 2,3-dichloropyridine shows very high solubility in dioxane.[4] |

| Isopropanol | 3.9 | Polar Protic | High | The alcohol can act as a hydrogen bond donor to the nitrogen and methoxy oxygen. |

| Ethanol | 4.3 | Polar Protic | High | Similar to isopropanol, a good solvent for polar, hydrogen-bond accepting compounds. |

| Methanol | 5.1 | Polar Protic | High | The most polar of the alcohols listed, expected to be a very good solvent. |

| Acetonitrile | 5.8 | Polar Aprotic | High | High polarity should favor dissolution. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Very High | Highly polar solvent, expected to be an excellent solvent. |

| Water | 10.2 | Polar Protic | Low | Despite being polar, the organic character of the molecule will likely limit aqueous solubility. |

Expert Insight: The introduction of the methoxy group is anticipated to enhance the solubility of this compound in polar solvents, particularly those capable of hydrogen bonding, when compared to its parent compound, 2,3-dichloropyridine. The effect in nonpolar solvents is expected to be minimal.

Experimental Protocols for Solubility Determination

To validate the predicted solubility and obtain quantitative data, the following experimental protocols are recommended.

Qualitative Solubility Assessment

This rapid method provides a general understanding of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, ethyl acetate, ethanol, water)

-

Small test tubes

-

Spatula

-

Vortex mixer

Procedure: